8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine
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Overview
Description
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine is a synthetic organic compound belonging to the purine class of molecules. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a bromine atom at the 8th position, a dimethylamino group at the 6th position, and a 3-formamidobenzyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Material: The synthesis begins with a purine derivative.
Bromination: Introduction of the bromine atom at the 8th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Dimethylation: Introduction of the dimethylamino group at the 6th position using dimethylamine in the presence of a suitable catalyst.
Formamidation: Introduction of the formamidobenzyl group at the 9th position through a nucleophilic substitution reaction with 3-formamidobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives with functional groups such as hydroxyl or carbonyl.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted purine derivatives with various functional groups replacing the bromine atom.
Scientific Research Applications
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and other functional groups contribute to its binding affinity and specificity. The compound may inhibit or modulate the activity of specific enzymes, leading to downstream effects on cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-9H-purine: Lacks the dimethylamino and formamidobenzyl groups, making it less complex.
6-Dimethylamino-9H-purine: Lacks the bromine and formamidobenzyl groups.
9-(3-Formamidobenzyl)-9H-purine: Lacks the bromine and dimethylamino groups.
Uniqueness
8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of the bromine atom, dimethylamino group, and formamidobenzyl group allows for diverse chemical reactivity and potential therapeutic applications.
Properties
IUPAC Name |
N-[3-[[8-bromo-6-(dimethylamino)purin-9-yl]methyl]phenyl]formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN6O/c1-21(2)13-12-14(18-8-17-13)22(15(16)20-12)7-10-4-3-5-11(6-10)19-9-23/h3-6,8-9H,7H2,1-2H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWFXCGBEINYPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=NC2=C1N=C(N2CC3=CC(=CC=C3)NC=O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154098 |
Source
|
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123811-36-9 |
Source
|
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123811369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Bromo-6-(dimethylamino)-9-(3-formamidobenzyl)-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60154098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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